molecular formula C6H7Cl2N3O3 B2982924 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetyl chloride hydrochloride CAS No. 2138379-80-1

2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetyl chloride hydrochloride

Cat. No.: B2982924
CAS No.: 2138379-80-1
M. Wt: 240.04
InChI Key: RZYIUBHTRGOMIQ-UHFFFAOYSA-N
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Description

2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetyl chloride hydrochloride is a nitroimidazole-based compound widely utilized as a key intermediate in synthesizing antimicrobial and antiparasitic agents. Structurally, it consists of a 2-methyl-5-nitroimidazole core linked to an acetyl chloride group, with a hydrochloride counterion enhancing its stability and solubility. This compound is frequently employed in coupling reactions with amines, particularly piperazine derivatives, to generate bioactive molecules targeting anaerobic bacteria and protozoa . Its synthesis typically involves the reaction of secnidazole (a 5-nitroimidazole antibiotic) with chloroacetyl chloride in the presence of pyridine, followed by purification under controlled conditions .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methyl-5-nitroimidazol-1-yl)acetyl chloride;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O3.ClH/c1-4-8-2-6(10(12)13)9(4)3-5(7)11;/h2H,3H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZYIUBHTRGOMIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1CC(=O)Cl)[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetyl chloride hydrochloride typically involves the reaction of 2-methyl-5-nitroimidazole with acetyl chloride in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The reaction conditions are optimized to ensure cost-effectiveness and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetyl chloride hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetyl chloride hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetyl chloride hydrochloride involves its interaction with biological molecules. The nitro group in the compound can undergo reduction to form reactive intermediates that interact with DNA and other cellular components, leading to antimicrobial and antiparasitic effects. The molecular targets and pathways involved include DNA synthesis inhibition and disruption of cellular metabolism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes the structural and functional differences between 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetyl chloride hydrochloride and analogous nitroimidazole derivatives:

Compound Name Structural Features Biological Activity Key Findings References
This compound Acetyl chloride group; hydrochloride counterion Intermediate for antimicrobial agents (e.g., piperazine hybrids) Demonstrated superior reactivity in forming amide bonds with piperazine derivatives .
Bis[1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-yl]-2,2’-(piperazine-1,4-diyl) diacetate (150) Double nitroimidazole-piperazine hybrid Antibacterial (E. coli, S. aureus) Higher activity than parent compound due to dual nitroimidazole motifs enhancing DNA damage .
EF5 [2-(2-nitro-1H-imidazol-1-yl)-N-(2,2,3,3,3-pentafluoropropyl)acetamide] Pentafluorinated amide substituent Hypoxia detection in tumors via bioreductive adducts Selective binding to hypoxic cells; used with monoclonal antibodies for diagnostic imaging .
5-Nitroimidazole-piperazine derivatives (4a-j, 7a-j) Bromoacetyl or nitrothiazole-piperazine hybrids Antigiardial, antitrichomonal Improved solubility and bioavailability compared to non-piperazine analogs .
N-(2-Chlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide (OL8) Aromatic chloro-substituted acetamide Anticonvulsant (MES test in Wistar rats) 100 mg/kg dose showed efficacy comparable to phenytoin via Na+ channel modulation .

Key Comparative Insights:

Reactivity and Synthetic Utility: The acetyl chloride group in the target compound enables rapid amide bond formation with amines, such as piperazine, under mild conditions . In contrast, bromoacetyl derivatives (e.g., compound 2 in ) require harsher bases like triethylamine for coupling. EF5’s pentafluorinated side chain reduces nonspecific binding, enhancing its diagnostic specificity , whereas the hydrochloride counterion in the parent compound improves stability during storage .

Biological Activity: Antimicrobial Activity: Piperazine hybrids derived from the target compound (e.g., compound 150) exhibit enhanced antibacterial potency due to dual nitroimidazole motifs, which disrupt microbial DNA synthesis . Non-hybrid derivatives (e.g., secnidazole) show narrower spectra of activity. Anticonvulsant Effects: Aromatic substituents in OL8 derivatives improve blood-brain barrier penetration, enabling anticonvulsant activity absent in the parent compound .

Diagnostic vs. Therapeutic Applications: EF5 is strictly diagnostic, leveraging nitroimidazole’s hypoxia-selective bioreduction for tumor imaging . In contrast, the target compound and its derivatives are therapeutic, targeting pathogens or neurological disorders.

Biological Activity

Overview

2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetyl chloride hydrochloride, also known as a derivative of metronidazole, exhibits significant biological activity, particularly in the fields of microbiology and pharmacology. Its molecular structure, characterized by the presence of a nitro group and an imidazole ring, contributes to its interactions with various biological systems.

  • Molecular Formula : C6H6ClN3O3·HCl
  • CAS Number : 2138379-80-1
  • IUPAC Name : 2-(2-methyl-5-nitroimidazol-1-yl)acetyl chloride; hydrochloride

The biological activity of this compound can be attributed to its ability to interact with cellular components, leading to:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for bacterial metabolism.
  • DNA Interaction : The nitro group can undergo reduction within anaerobic bacteria, leading to the formation of reactive intermediates that damage DNA.

Antimicrobial Properties

Research indicates that derivatives of metronidazole exhibit both antibacterial and antifungal activities. For instance:

  • Antibacterial Activity : The compound demonstrates effectiveness against Gram-positive and Gram-negative bacteria. Studies report minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against strains like Staphylococcus aureus and Escherichia coli .
Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025
Bacillus mycoides0.0048
Candida albicans0.039

Antiparasitic Activity

The compound's structure is similar to that of metronidazole, which is well-documented for its antiparasitic effects, particularly against protozoan infections such as Giardia lamblia and Trichomonas vaginalis.

Case Studies

  • Study on Antibacterial Efficacy : A study evaluated the antibacterial properties of various imidazole derivatives, including this compound. The compound showed significant inhibition against S. aureus with an MIC value of 0.0195 mg/mL .
  • Antifungal Activity Assessment : In another investigation, the compound was tested against fungal strains such as Candida albicans, showing promising results with MIC values indicating effective antifungal properties .

Dosage Effects in Animal Models

While specific dosage effects for this compound in animal models are not extensively documented, related compounds have shown dose-dependent responses in various studies. This suggests potential for further research into optimal dosing strategies for therapeutic applications.

Q & A

Q. What are the common synthetic routes for 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetyl chloride hydrochloride?

The compound is typically synthesized via cyclization of amido-nitriles or through nickel-catalyzed addition to nitriles, followed by proto-demetallation and dehydrative cyclization. Key reagents include hydrogen peroxide (oxidizing agent) and sodium borohydride (reducing agent), with reaction conditions optimized for controlled temperatures (e.g., 25–80°C) and pH levels . Scalable methods prioritize high yield and purity through catalyst selection (e.g., nickel) and functional group compatibility .

Q. What are the key stability considerations for handling this compound in laboratory settings?

Q. What safety protocols are critical during experimental handling?

Use fume hoods for ventilation, wear nitrile gloves, and avoid skin/eye contact. In case of accidental exposure:

  • Inhalation: Move to fresh air; seek medical attention if symptoms persist .
  • Skin/Eye Contact: Rinse immediately with water for ≥15 minutes .
  • Spills: Contain using inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for synthesizing derivatives of this compound?

Advanced synthesis requires controlled copolymerization (e.g., using tetrakis(dimethylamino)ethylene (TDAE) methodology) to introduce functional groups like arylhalides or heterocycles . Reaction parameters (temperature, pH, catalyst loading) should be tailored using design-of-experiments (DoE) frameworks to maximize yield and selectivity. For example, TDAE-mediated reactions enable efficient coupling with aromatic carbonyls .

Q. What analytical techniques are recommended for resolving data contradictions in biological activity studies?

Contradictions in biological data (e.g., antimicrobial vs. cytotoxic effects) require:

  • Assay Validation: Use standardized protocols (e.g., CLSI guidelines) for reproducibility.
  • Metabolite Profiling: LC-MS/MS to identify degradation products interfering with activity .
  • Dose-Response Studies: Establish EC₅₀/IC₅₀ curves under controlled pH and temperature .

Q. How do reaction mechanisms differ between imidazole derivatives and their hydrochloride salts?

Protonation of the imidazole ring in hydrochloride salts alters nucleophilic reactivity. For example, the acetyl chloride group undergoes nucleophilic acyl substitution more readily in acidic conditions, while the nitro group stabilizes intermediates via resonance. Mechanistic studies should employ DFT calculations to map transition states and isotopic labeling (e.g., ¹⁵N) to track reaction pathways .

Q. What strategies mitigate decomposition during long-term storage?

  • Lyophilization: Convert to stable lyophilized powder under inert gas (N₂/Ar).
  • Additive Stabilization: Incorporate antioxidants (e.g., BHT) at 0.1–1.0% w/w to inhibit radical-mediated degradation .
  • Real-Time Stability Monitoring: Use HPLC-UV to track purity changes monthly .

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